molecular formula C7H10O4 B6232900 methyl 1-methoxy-3-oxocyclobutane-1-carboxylate CAS No. 2763754-94-3

methyl 1-methoxy-3-oxocyclobutane-1-carboxylate

Cat. No.: B6232900
CAS No.: 2763754-94-3
M. Wt: 158.15 g/mol
InChI Key: UJTHRCCYZMEUEG-UHFFFAOYSA-N
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Description

Significance of Four-Membered Rings in Contemporary Organic Synthesis

Four-membered rings, or cyclobutanes, are valuable building blocks in organic chemistry due to a combination of inherent ring strain and conformational properties. baranlab.orgmit.edu This strain, a result of bond angles deviating significantly from the ideal 109.5°, makes cyclobutanes reactive intermediates for ring-opening and ring-expansion reactions, providing access to a variety of acyclic and larger cyclic systems. nih.govfiveable.me

The cyclobutane (B1203170) motif is not merely a synthetic curiosity; it is found in a range of natural products with significant biological activity, including alkaloids, terpenoids, and flavonoids. openmedicinalchemistryjournal.comrsc.org For example, the sceptrins, isolated from marine sponges, possess a cyclobutane core and exhibit antimicrobial properties. nih.gov Furthermore, the unique three-dimensional structure of the puckered cyclobutane ring is increasingly utilized in medicinal chemistry to create conformationally restricted analogues of drug candidates, which can lead to improved potency and metabolic stability. nih.govlifechemicals.com This has led to the incorporation of the cyclobutane scaffold in drugs such as the hepatitis C protease inhibitor boceprevir (B1684563) and the anticancer agent carboplatin. nih.govlifechemicals.com

Overview of Functionalized Cyclobutanones as Versatile Synthetic Intermediates

The introduction of a ketone functionality into the cyclobutane ring, creating a cyclobutanone (B123998), dramatically expands its synthetic utility. nih.gov The carbonyl group serves as a reactive handle for a multitude of chemical transformations, making functionalized cyclobutanones powerful intermediates in the synthesis of complex molecules. nih.govliskonchem.com They are key starting materials in the total synthesis of numerous bioactive compounds and natural products. nih.gov

The reactivity of cyclobutanones allows for several strategic transformations:

Ring Expansion: Reactions such as the Baeyer-Villiger oxidation or diazomethane (B1218177) insertion can expand the four-membered ring to five-membered lactones or ketones, respectively. nih.gov

Ring Opening: Under various conditions (acidic, basic, thermal, or photochemical), the strained ring can be opened to yield linear compounds with predictable stereochemistry. researchgate.netacs.org

α-Functionalization: The presence of the ketone allows for enolate formation, enabling a wide range of reactions at the α-carbon, such as alkylations and aldol (B89426) condensations. nih.gov

Cycloadditions: Cyclobutanones can participate in cycloaddition reactions, serving as precursors to more complex polycyclic systems. nih.gov

These transformations highlight the role of functionalized cyclobutanones as central hubs in synthetic pathways, enabling chemists to diverge towards a wide array of molecular targets from a single, versatile intermediate. springernature.com

Transformation TypeDescriptionResulting Structure
Ring Expansion Insertion of an atom (e.g., oxygen via Baeyer-Villiger oxidation) into the cyclobutanone ring.γ-Butyrolactone or larger rings (e.g., cyclopentanone).
Ring Opening Cleavage of a C-C bond in the ring, often driven by the release of ring strain.Functionalized acyclic compounds.
α-Functionalization Reaction at the carbon adjacent to the carbonyl group via an enol or enolate intermediate.Substituted cyclobutanones.
Nucleophilic Addition Addition of a nucleophile to the carbonyl carbon.Cyclobutanol (B46151) derivatives.
Reductive Amination Conversion of the ketone to an amine.Cyclobutylamine derivatives.

Rationale for Dedicated Research Focus on Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate

While extensive research on this compound is not widely documented in public literature, its molecular architecture presents a compelling case for its potential as a highly valuable synthetic building block. The rationale for a dedicated research focus stems from the unique convergence of multiple functional groups on a strained four-membered ring, each offering distinct opportunities for chemical manipulation. Its close relatives, such as 3-oxocyclobutane-1-carboxylic acid, are recognized as crucial intermediates in the synthesis of numerous bulk drugs, including thrombin and kinase inhibitors. google.comgoogle.comgoogle.com

The synthetic potential of this compound can be understood by dissecting its structural features:

The Cyclobutanone Core: It possesses the inherent reactivity of the cyclobutanone system, making it a candidate for strategic ring-expansion and ring-opening reactions. springernature.com

The Methyl Ester: This group provides a versatile handle for transformations such as hydrolysis to the carboxylic acid, amidation to form amides, or reduction to an alcohol.

The 3-Oxo Group: The ketone functionality is key for classical carbonyl chemistry, including the formation of enolates for α-functionalization or additions of organometallic reagents. nih.gov

The 1-Methoxy Group: The presence of a methoxy (B1213986) group at the C1 position, which it shares with the ester, is particularly significant. This substitution creates a chiral all-carbon quaternary center, a structural motif that is highly sought after in medicinal chemistry but often challenging to synthesize. researchgate.net The electronic effect of this oxygen substituent can also influence the reactivity of the adjacent carbonyl group and the stability of reaction intermediates.

This specific combination of functional groups in a compact, strained-ring system suggests that this compound could serve as a precursor for a diverse range of complex molecules, particularly those requiring densely functionalized scaffolds with quaternary centers.

Structural FeatureSynthetic ImplicationPotential Applications
Cyclobutanone Ring High ring strain, primed for ring-opening/expansion. nih.govAccess to linear chains and larger rings (cyclopentanes, lactones).
Methyl Ester Handle for hydrolysis, amidation, reduction.Synthesis of carboxylic acids, amides, primary alcohols.
3-Keto Group Site for nucleophilic addition and enolate chemistry. nih.govIntroduction of substituents at C3 and α-functionalization.
1-Methoxy Group Creates a quaternary center, potential electronic influence.Building block for complex molecules with quaternary stereocenters. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2763754-94-3

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 1-methoxy-3-oxocyclobutane-1-carboxylate

InChI

InChI=1S/C7H10O4/c1-10-6(9)7(11-2)3-5(8)4-7/h3-4H2,1-2H3

InChI Key

UJTHRCCYZMEUEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(=O)C1)OC

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 1 Methoxy 3 Oxocyclobutane 1 Carboxylate

Foundational Cyclobutane (B1203170) Ring Formation Strategies in Context of Functionalized Derivatives

The construction of the cyclobutane skeleton can be broadly categorized into several key approaches, including cycloadditions, ring contractions, and intramolecular cyclizations. chemistryviews.orgacs.org

The [2+2] cycloaddition, a reaction involving two two-atom components to form a four-membered ring, is arguably the most utilized method for synthesizing cyclobutanes. nih.govlibretexts.org This approach can be initiated by light (photochemical), heat (thermal), or the influence of a Lewis acid. libretexts.orgacs.orgorgsyn.org

Photochemical [2+2] cycloaddition is a powerful and frequently used method for accessing cyclobutane rings. acs.org The reaction typically involves the excitation of an alkene to a reactive state using UV or visible light, which then reacts with another ground-state alkene. acs.org Historically, this method dates back to the 19th century with the photodimerization of thymoquinone. acs.org

Modern advancements have introduced the use of photosensitizers, which allow the reaction to proceed with visible light, offering milder conditions and better functional group tolerance. nih.govnih.gov For instance, organophotocatalysts and transition metal complexes can excite one of the alkene partners, facilitating the cycloaddition. nih.govresearchgate.net This strategy is highly effective for the dimerization of alkenes and for intramolecular reactions to form bicyclic systems. nih.govharvard.edu The synthesis of complex natural products has often employed intramolecular [2+2] photocycloaddition as a key step. researchgate.net A cascade approach combining an initial catalytic reaction with a subsequent photocycloaddition has also been developed for the enantioselective synthesis of cyclobutane derivatives. chemistryviews.org

Table 1: Comparison of Photochemical Cycloaddition Methods

MethodActivationCommon SubstratesAdvantagesDisadvantages
Direct Excitation UV LightConjugated enones, styrenesConceptually simpleRequires high-energy UV light, potential for side reactions, limited scalability. nih.gov
Sensitized (Energy Transfer) Visible Light + PhotosensitizerElectron-rich/deficient alkenes, α,β-unsaturated carbonylsMilder conditions, better functional group tolerance, improved selectivity. nih.govnih.govRequires a suitable photosensitizer.
Photoredox Catalysis Visible Light + PhotocatalystElectron-rich styrenes, α,β-unsaturated carbonylsCan proceed via oxidative or reductive pathways, expanding substrate scope. nih.govTypically limited to specific classes of electron-rich or electron-poor substrates.

While photochemical methods are prevalent, thermal and Lewis acid-catalyzed [2+2] cycloadditions provide crucial alternatives, particularly for specific substrate classes like ketenes. The cycloaddition of a ketene (B1206846) with an alkene is a thermally allowed process that can efficiently produce cyclobutanones. libretexts.org

The introduction of Lewis acids has significantly advanced this area, enabling reactions that are otherwise difficult or inefficient under purely thermal conditions. orgsyn.orgnih.gov Lewis acid catalysis can lead to substantial rate acceleration, improved yields, and high diastereoselectivity in ketene-alkene cycloadditions. orgsyn.orgacs.org A notable feature is that Lewis acid-promoted reactions can sometimes provide the opposite diastereomer compared to the corresponding thermal reaction, offering a valuable tool for stereochemical control. orgsyn.orgnih.gov For example, the reaction between certain ketenes and alkenes shows a reversal in diastereoselectivity when promoted by ethylaluminum dichloride (EtAlCl₂) compared to the thermal process. orgsyn.org This methodology has been instrumental in the synthesis of complex natural products. acs.org More recently, thermal [2+2] cycloadditions between vinyl boronates and in situ-generated keteniminium salts have been developed, providing a one-step route to borylated cyclobutanes. rsc.org

Table 2: Key Features of Lewis Acid-Promoted vs. Thermal Ketene Cycloadditions

FeatureThermal CycloadditionLewis Acid-Promoted Cycloaddition
Reaction Rate Generally slower, may require forcing conditions. orgsyn.orgSubstantial rate acceleration. nih.gov
Yields Can be low for unactivated alkenes. orgsyn.orgGenerally higher yields. orgsyn.org
Diastereoselectivity Variable, can be low. orgsyn.orgOften high and can be inverse to the thermal process. nih.gov
Catalyst NoneStoichiometric or catalytic amounts of a Lewis acid (e.g., EtAlCl₂). acs.org

Ring contraction offers an alternative route to strained cyclobutane systems from more readily available five- or six-membered rings. chemistryviews.orgrsc.org These reactions often proceed through rearrangement mechanisms where a carbon or heteroatom is excised from the larger ring.

Common examples include the Favorskii rearrangement of α-halocyclopentanones and Wolff rearrangements of cyclic α-diazoketones derived from cyclopentanones. wikipedia.org The Wolff rearrangement, in particular, involves the conversion of an α-diazoketone into a ketene, which can then be trapped. If performed intramolecularly, it results in ring contraction. wikipedia.org More recent developments have demonstrated the stereoselective synthesis of functionalized cyclobutanes through the contraction of pyrrolidine (B122466) rings. chemistryviews.orgacs.org This method involves nitrogen extrusion from a pyrrolidine derivative to form a 1,4-biradical, which then cyclizes to the cyclobutane product, often with excellent memory of chirality. acs.org

Intramolecular cyclization provides a direct method for forming cyclobutane rings by connecting two ends of a suitable acyclic precursor. harvard.edu These reactions can be promoted by various means, including radical or transition-metal-catalyzed pathways. acs.org For instance, intramolecular photocycloadditions of diolefins are highly effective for creating fused bicyclic systems containing a cyclobutane ring. acs.org

Annulation strategies involve the formation of a new ring onto an existing molecular scaffold. rsc.org Cationic annulation of vinylidene cyclopropanes with acylsilanes, for example, can trigger a ring-expanding cycloisomerization to generate bicyclic systems containing a cyclobutane ring with a quaternary stereocenter. nih.gov Other strategies utilize donor-acceptor (D-A) cyclobutanes as building blocks in formal [4+2] annulation reactions with partners like indoles to construct complex polycyclic frameworks. sioc.ac.cn Furthermore, C–H functionalization logic has been applied as an alternative to traditional cycloadditions, allowing for the construction of unsymmetrical cyclobutanes by forming C-C bonds from C-H bonds on a pre-existing four-membered ring. acs.org

[2+2] Cycloaddition Approaches

Targeted Synthesis of Methyl 1-Methoxy-3-oxocyclobutane-1-carboxylate and its Analogues

Direct synthetic routes to this compound are not extensively documented in the literature. However, its synthesis can be envisioned by adapting established methods for closely related analogues, primarily derivatives of 3-oxocyclobutanecarboxylic acid. google.comguidechem.com

A plausible retrosynthetic analysis suggests that a key intermediate would be a derivative of 1-hydroxy-3-oxocyclobutane-1-carboxylic acid. The target molecule could then be formed through sequential esterification and O-methylation. The core 3-oxocyclobutane-1-carboxylic acid scaffold is an important pharmaceutical intermediate itself. google.comgoogle.com

One established route to this scaffold begins with the reaction of acetone (B3395972) with bromine to form 1,3-dibromoacetone. google.com This intermediate can then undergo cyclization with a malonic ester derivative, followed by hydrolysis and decarboxylation to yield 3-oxocyclobutanecarboxylic acid. google.comguidechem.com A related patent describes a synthesis starting from diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane, which cyclize to form a protected diester that is subsequently hydrolyzed and decarboxylated to the final keto-acid. patsnap.com

To achieve the specific substitution pattern of the target compound, a [2+2] cycloaddition approach is highly relevant. A potential route could involve the cycloaddition of methoxyketene (B1253318) (CH₃O–CH=C=O) with methyl methacrylate (B99206) (CH₂=C(CH₃)CO₂CH₃). This reaction would directly assemble the cyclobutanone (B123998) ring with the required quaternary center bearing both a methyl ester and a methyl group (from the alkene) and the methoxy (B1213986) group (from the ketene). However, controlling the regioselectivity of such ketene-alkene cycloadditions is a critical challenge that would need to be addressed, potentially through the use of Lewis acid catalysis to direct the orientation of the reactants. orgsyn.org

Precursor Design and Functionalization Strategies

The design of appropriate precursors is fundamental to the successful synthesis of this compound. A common and effective strategy for constructing the cyclobutane core is through [2+2] cycloaddition reactions. In the context of the target molecule, this would ideally involve the reaction of a ketene or ketene equivalent with an appropriately substituted alkene.

One potential retrosynthetic approach involves the cycloaddition of a methoxyketene with an acrylate (B77674) derivative. Alternatively, the reaction of an allenic ester with a suitable ketene acetal (B89532) could provide the desired scaffold. The functional groups on the precursors must be chosen not only to facilitate the cycloaddition but also to allow for subsequent modifications if necessary. For instance, a precursor with a hydroxyl group at the C1 position could be synthesized and subsequently methylated to introduce the methoxy group.

Functionalization of a pre-existing cyclobutane ring is another key strategy. This can involve the introduction of the methoxy group at a later stage of the synthesis. For example, a precursor such as methyl 3-oxocyclobutane-1-carboxylate could be subjected to α-hydroxylation followed by methylation. The challenge lies in achieving regioselectivity and stereocontrol during these functionalization steps.

Key precursor design strategies include:

[2+2] Cycloaddition: Utilizing ketenes, keteniminium salts, or allenes with appropriately substituted alkenes to form the cyclobutane ring directly with the required functionalities or their precursors. nih.gov

Ring Expansion: Rearrangement of smaller rings, such as cyclopropanes, can also lead to functionalized cyclobutanones. nih.gov

Intramolecular Cyclization: Substrates with appropriate functional groups can undergo intramolecular reactions to form the cyclobutane ring.

Stereoselective and Asymmetric Synthesis Approaches to this compound and Related Structures

Achieving stereocontrol is paramount in the synthesis of complex molecules. For this compound, which has a stereocenter at the C1 position, enantioselective synthesis is crucial for accessing specific stereoisomers.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in cycloaddition and functionalization reactions. wikipedia.org A chiral auxiliary can be temporarily attached to one of the precursors to direct the approach of the other reactant from a specific face, leading to a diastereoselective product. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.

For instance, an acrylate precursor could be esterified with a chiral alcohol, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, before the [2+2] cycloaddition. chemistryviews.orgsigmaaldrich.com The steric bulk of the chiral auxiliary would then control the stereochemical outcome of the ring formation. Similarly, in the α-functionalization of a pre-formed cyclobutanone, a chiral auxiliary attached to the ester group could direct the approach of an electrophile. nih.govresearchgate.net

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of ReactionTypical Diastereomeric Excess (d.e.)
Evans OxazolidinonesAldol (B89426), Alkylation, Cycloaddition>90%
Oppolzer's CamphorsultamDiels-Alder, Conjugate Addition>95%
(S)-(-)/(R)-(+)-1-Amino-2-methoxymethylpyrrolidine (SAMP/RAMP)Alkylation of Ketones>90%

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, often providing high enantioselectivity under mild and environmentally friendly conditions. nih.gov Chiral amines, thioureas, and phosphoric acids are common classes of organocatalysts that can activate substrates towards stereoselective transformations.

In the context of synthesizing the target molecule, an organocatalytic [2+2] cycloaddition could be employed. For example, a chiral amine catalyst could activate an enal to form a reactive enamine intermediate, which then undergoes a stereoselective cycloaddition with a ketene. Furthermore, organocatalysts can be used for the asymmetric α-functionalization of cyclobutanones. For instance, a proline-derived catalyst could facilitate the enantioselective α-hydroxylation or α-amination of a cyclobutanone precursor, which could then be converted to the desired methoxy group. nih.govnih.gov

Table 2: Organocatalytic Asymmetric α-Functionalization of Ketones

CatalystReactionSubstrateProductEnantiomeric Excess (e.e.)
(S)-Prolineα-AminoxylationCyclohexanoneα-Aminoxycyclohexanoneup to 99%
Cinchona Alkaloidα-HydroxylationKetoneα-Hydroxyketoneup to 98%
Diphenylprolinol Silyl EtherAldol ReactionCyclobutanoneAldol Adductup to 99%

Transition metal catalysis offers a broad range of transformations for the enantioselective synthesis of cyclobutanes. escholarship.org Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of the reaction.

Cobalt, rhodium, and palladium catalysts have been successfully employed in enantioselective [2+2] cycloadditions and other cyclization reactions to form four-membered rings. escholarship.org For example, a cobalt-catalyzed intramolecular hydroacylation has been developed for the enantioselective synthesis of cyclobutanones bearing α-quaternary carbons. escholarship.org Rhodium-catalyzed asymmetric arylation of cyclobutenes is another powerful method for creating stereogenic centers on a pre-formed ring. nih.gov The choice of the metal and the chiral ligand is crucial for achieving high yield and enantioselectivity.

Table 3: Metal-Catalyzed Enantioselective Synthesis of Cyclobutanes

Metal CatalystChiral LigandReaction TypeProduct TypeEnantiomeric Excess (e.e.)
Cobalt(II) complexChiral PorphyrinC-H AlkylationCyclobutanoneup to 99%
Rhodium(I) complexChiral Diene[2+2+2] CycloadditionFused Cyclobutaneup to 99%
Palladium(0) complexChiral Phosphine[4+2] CycloadditionSpirocyclobutaneup to 98%

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is a critical step in any synthetic route to maximize the yield of the desired product and to control its stereochemistry. researchgate.net For the synthesis of this compound, several parameters need to be carefully considered.

In [2+2] cycloaddition reactions, the choice of solvent can have a significant impact on the reaction rate and selectivity. sci-hub.se Temperature is another crucial factor; while thermal cycloadditions often require high temperatures, photochemical and metal-catalyzed reactions can often be performed at lower temperatures, which can improve selectivity. The nature of the Lewis acid in catalyzed reactions also plays a pivotal role in both reactivity and stereochemical outcome. blogspot.com

For functionalization reactions, the choice of reagents and catalysts is paramount. For instance, in an α-hydroxylation reaction, different oxidizing agents can lead to varying yields and selectivities. The base used for enolate formation can also influence the regioselectivity of the reaction.

Table 4: Factors Affecting Yield and Selectivity in Cyclobutane Synthesis

ParameterEffect on ReactionExample
Solvent Can influence reaction rate, solubility of reactants, and stereoselectivity.Diethyl ether was found to significantly increase the yield in a Cu-catalyzed [2+2] cyclization. sci-hub.se
Temperature Affects reaction rate and can influence the diastereomeric ratio of the products.Lowering the temperature in a cobalt-catalyzed hydroacylation improved diastereoselectivity. escholarship.org
Catalyst/Ligand The choice of metal and ligand is crucial for enantioselectivity in metal-catalyzed reactions.Different chiral BOX ligands showed varying diastereoselectivity in a Cu-catalyzed [2+2] cyclization. sci-hub.se
Additives Can act as co-catalysts or scavengers to improve reaction efficiency and selectivity.The addition of an electron relay was key to preventing side reactions in a photoinduced cycloaddition. nih.gov
Concentration Can affect reaction rates and the formation of side products.Dilute conditions were necessary to avoid overoxidation in a ruthenium-catalyzed arene degradation. acs.org

Sustainable and Green Chemistry Approaches in the Synthesis of Functionalized Cyclobutanones

The principles of green chemistry aim to design chemical processes that are environmentally benign. researchgate.net In the synthesis of functionalized cyclobutanones, several strategies can be employed to enhance the sustainability of the process.

The use of alternative, greener solvents is a key aspect of green chemistry. researchgate.net Water, supercritical fluids, and bio-based solvents are being explored as replacements for traditional volatile organic compounds. researchgate.net Solvent-free reactions, where possible, offer an even more environmentally friendly approach. researchgate.net

Catalysis is another cornerstone of green chemistry. The use of catalytic amounts of reagents, as opposed to stoichiometric amounts, reduces waste and improves atom economy. Organocatalysis and biocatalysis are particularly attractive from a green chemistry perspective as they often utilize non-toxic, readily available catalysts and operate under mild reaction conditions. nih.gov

Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce the number of purification steps and the amount of waste generated. chemistryviews.org The choice of starting materials from renewable feedstocks is another important consideration for a truly sustainable synthesis.

Solvent-Free and Reduced Solvent Methodologies

In recent years, the principles of green chemistry have driven the development of synthetic methods that minimize or eliminate the use of hazardous solvents. Solvent-free and reduced solvent methodologies offer significant advantages in terms of environmental impact, safety, and process efficiency. While no specific solvent-free synthesis of this compound has been detailed in the literature, general approaches to the synthesis of substituted cycloalkanones under these conditions provide a valuable framework.

One notable solvent-free approach is the Claisen-Schmidt reaction for the synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones, which utilizes a grinding technique with solid sodium hydroxide (B78521) as a catalyst. mdpi.com This method demonstrates the feasibility of conducting C-C bond-forming reactions to functionalize cyclic ketones without a solvent, often resulting in high yields. mdpi.com The applicability of such mechanochemical methods to the construction of the 1-methoxy-3-oxocyclobutane-1-carboxylate core would be a novel and environmentally benign approach.

The following table summarizes representative solvent-free reactions for the functionalization of cycloalkanones, highlighting the potential for these methods to be adapted for the synthesis of complex cyclobutane derivatives.

ReactantsCatalystConditionsProductYield (%)Reference
Cyclopentanone, BenzaldehydeSolid NaOH (20 mol%)Grinding, Room Temp.2,5-bis-(Benzylidene)cyclopentanone98 mdpi.com
Cyclohexanone, 4-MethylbenzaldehydeSolid NaOH (20 mol%)Grinding, Room Temp.2,6-bis-(4-Methylbenzylidene)cyclohexanone97 mdpi.com

This table presents examples of solvent-free Claisen-Schmidt reactions for cycloalkanones, illustrating a potential strategy for the synthesis of substituted cyclobutanones.

Catalytic Methodologies Utilizing Earth-Abundant Metals or Organocatalysts

The development of catalytic systems based on earth-abundant metals and organocatalysts is a major focus of contemporary synthetic chemistry, aiming to replace expensive and toxic heavy metals.

Earth-Abundant Metal Catalysis:

Catalysts derived from earth-abundant metals such as cobalt, iron, and copper have shown great promise in the synthesis of complex organic molecules, including strained ring systems like cyclobutanones. For instance, a catalyst derived from cobalt salts has been reported for the preparation of cyclobutanones with excellent regio-, diastereo-, and enantiocontrol under mild conditions. escholarship.org This catalytic system operates at a low catalyst loading (2 mol%) and relatively low temperatures (as low as 50 °C), highlighting its efficiency. escholarship.org The mechanism is proposed to involve the formation of a five-membered metallacycle followed by reductive elimination to form the strained four-membered ring. escholarship.org

The use of such catalysts could provide a direct and efficient route to functionalized cyclobutanones. The table below outlines a key example of earth-abundant metal catalysis in cyclobutanone synthesis.

SubstrateCatalyst SystemReducing AgentConditionsProductDiastereomeric RatioEnantiomeric Excess (%)Reference
Dienyl aldehydeCo(acac)₂, Chiral Phosphine LigandActivated Zinc Metal50 °C, 4 hSubstituted Cyclobutanone>20:192 escholarship.org

This table showcases the application of a cobalt-based catalyst for the enantioselective synthesis of cyclobutanones, a method that could be adapted for the target molecule.

Organocatalysis:

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of a wide variety of organic compounds, including cyclobutane derivatives. nih.gov Organocatalysts, which are small organic molecules, can promote chemical reactions with high efficiency and stereoselectivity, often under mild reaction conditions. nih.gov For the synthesis and functionalization of cyclobutanones, various organocatalytic strategies have been developed, including aldol reactions, Michael additions, and α-functionalizations. nih.gov

For example, the enantioselective organocatalyzed synthesis of cyclobutanone aldol derivatives has been achieved using amino acids like (S)-tryptophan as the catalyst. nih.gov These reactions can proceed with high regioselectivity and good enantioselectivity. nih.gov Such approaches could be envisioned for the introduction of substituents onto a pre-formed cyclobutanone ring, leading to structures analogous to this compound.

The following table provides an example of an organocatalytic reaction involving a cyclobutanone.

ReactantsOrganocatalystSolventProductYield (%)Enantiomeric Excess (%)Reference
2-Hydroxycyclobutanone, Aromatic Aldehyde(S)-TryptophanDMF2,2-Disubstituted Cyclobutanoneup to 8067 nih.gov

This table illustrates an organocatalyzed aldol reaction of a cyclobutanone derivative, representing a potential pathway for further functionalization.

Reactivity and Mechanistic Investigations of Methyl 1 Methoxy 3 Oxocyclobutane 1 Carboxylate

Fundamental Reactivity of the Cyclobutanone (B123998) Core

The cyclobutanone core is the most reactive portion of the molecule, primarily due to the significant angle and torsional strain inherent in the four-membered ring. This strain energizes the ground state of the molecule, thereby lowering the activation energy for reactions that lead to ring-opening or rearrangement.

The carbonyl group of the cyclobutanone ring is an electrophilic center and is susceptible to nucleophilic attack. wikipedia.org A wide variety of nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This type of reaction is also known as a 1,2-nucleophilic addition. wikipedia.org For instance, Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary cyclobutanols in a highly diastereoselective manner. escholarship.org Similarly, reduction with hydride reagents such as sodium borohydride (B1222165) would yield the corresponding secondary alcohol, methyl 1-methoxy-3-hydroxycyclobutane-1-carboxylate.

Under basic conditions, the protons on the carbon atoms alpha to the carbonyl group (C2 and C4) can be abstracted to form an enolate. This enolate is a key reactive intermediate that can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. The formation of enolates can also be achieved through "soft enolization" methods using reagents like magnesium bromide etherate and a non-nucleophilic base, which can then be acylated to form 1,3-diketone structures. organic-chemistry.org The enolate can also be trapped as a more stable enol ether or enol triflate, the latter being a valuable substrate for cross-coupling reactions. escholarship.org

NucleophileReagent ExampleProduct Type
HydrideSodium borohydride (NaBH₄)Secondary alcohol
OrganometallicGrignard Reagent (R-MgBr)Tertiary alcohol
EnolateAldol reactionβ-Hydroxy ketone
WaterHydration (acid/base catalyzed)Geminal diol (hydrate)
AlcoholAcetalization (R'OH, acid)Acetal (B89532)

Due to its high inherent ring strain, the cyclobutane (B1203170) ring readily undergoes ring-opening reactions under various conditions, including thermal, photochemical, and transition metal-catalyzed processes. nih.govrsc.org These reactions are driven by the release of approximately 26 kcal/mol of strain energy associated with the cyclobutane ring.

Thermally, cyclobutane derivatives can undergo electrocyclic ring-opening reactions. For cyclobutenes, this process is well-defined by Woodward-Hoffmann rules, proceeding in a conrotatory fashion to yield a 1,3-diene. masterorganicchemistry.comresearchgate.net While the subject molecule lacks the double bond of a cyclobutene (B1205218), related cyclobutanones can undergo cleavage of the C-C bonds.

Photochemically, cyclobutanones are known to undergo a variety of reactions. The most common is the Norrish Type I cleavage, where absorption of UV light promotes the molecule to an excited state, leading to the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group. This generates a diradical intermediate which can then undergo several subsequent reactions, including decarbonylation to form a cyclopropane (B1198618) derivative, elimination to form a ketene (B1206846), or intramolecular recombination. Photochemical reactions can also lead to ring expansion; for example, α-alkoxycyclobutanones have been shown to rearrange into tetrahydrofuran (B95107) derivatives upon irradiation. acs.org

Transition metals are particularly effective at promoting the ring-opening and rearrangement of strained rings. researchgate.net Various catalysts based on palladium, rhodium, and nickel can activate the C-C bonds of the cyclobutanone core. nih.govacs.orgutexas.edu The general mechanism often involves the oxidative addition of a C(carbonyl)-C(sp³) bond to a low-valent metal center (e.g., Pd(0) or Ni(0)). nih.govacs.org This forms a metallacyclopentanone intermediate.

From this intermediate, several pathways are possible. One common pathway is β-carbon elimination followed by reductive elimination to yield a rearranged, often ring-expanded, product. For example, rhodium catalysts have been used to convert cyclobutenones into cyclopentenones. utexas.edu Similarly, palladium catalysts can effect the skeletal rearrangement of 3-arylcyclobutanones into 1-indanones via C-C and C-H bond cleavage. acs.orgacs.org In the case of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate, a metal catalyst could insert into either the C1-C2 or C2-C3 bond, leading to various potential rearranged products depending on the catalyst and reaction conditions.

Ring-Opening Reactions of the Strained Cyclobutane Ring

Reactivity of the Ester and Methoxy (B1213986) Functionalities

While the cyclobutanone core is the site of strain-driven reactivity, the ester and methoxy groups also possess characteristic chemical properties that can be exploited in synthesis.

The methyl ester group undergoes typical nucleophilic acyl substitution reactions. libretexts.org

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 1-methoxy-3-oxocyclobutane-1-carboxylic acid. Basic hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt. The rate of hydrolysis can be influenced by solvent effects. zenodo.org

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl ester can be converted to a different ester via transesterification. itb.ac.id For example, reacting the compound with ethanol (B145695) and a catalytic amount of acid would yield ethyl 1-methoxy-3-oxocyclobutane-1-carboxylate. Metal triflates, such as Al(OTf)₃, are also effective catalysts for this transformation. itb.ac.id

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction would convert the ester functionality into a hydroxymethyl group, yielding (1-methoxy-3-oxocyclobutyl)methanol. The ketone would likely also be reduced under these conditions. More selective reducing agents might be employed to target one carbonyl group over the other.

TransformationReagentsProduct Functional Group
HydrolysisH₂O, H⁺ or OH⁻Carboxylic acid
TransesterificationR'OH, H⁺ or BaseNew ester (COOR')
ReductionLiAlH₄, then H₃O⁺Primary alcohol (-CH₂OH)
AmidationR₂NH, heat or coupling agent (DCC)Amide (-CONR₂)

Methoxy Group Transformations: Ether Cleavage and Related Reactions

The methoxy group in this compound is a key functional group that can undergo several transformations, most notably ether cleavage. Due to the inherent stability of ethers, these reactions typically require strong reagents or harsh conditions. wikipedia.orglongdom.org The most common method for cleaving ethers is treatment with strong acids, particularly hydrohalic acids like hydrogen iodide (HI) and hydrogen bromide (HBr). libretexts.orglibretexts.orgopenstax.org

The mechanism of acid-catalyzed ether cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, largely dependent on the structure of the alkyl groups attached to the ether oxygen. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the ether linkage is between a methyl group and a tertiary cyclobutyl carbon.

The reaction is initiated by the protonation of the ether oxygen by the strong acid, forming a good leaving group (an alcohol). masterorganicchemistry.com Following this, the reaction pathway diverges:

S(_N)1 Pathway : Given the presence of a tertiary carbon on the cyclobutane ring, an S(_N)1 mechanism is plausible. openstax.orgfiveable.me The protonated ether would dissociate to form methanol (B129727) and a relatively stable tertiary carbocation on the cyclobutane ring. This carbocation would then be attacked by the halide nucleophile (e.g., I or Br).

S(_N)2 Pathway : Alternatively, the halide nucleophile could attack the less sterically hindered methyl group in an S(_N)2 fashion, displacing the cyclobutanol (B46151) derivative. libretexts.orglibretexts.org

The preferred pathway is often dictated by the relative stability of the potential carbocation intermediate versus the steric hindrance at the site of nucleophilic attack. For tertiary ethers, the S(_N)1 pathway is generally favored due to the stability of the tertiary carbocation. masterorganicchemistry.comfiveable.me

The general reaction scheme for the acid-catalyzed cleavage of this compound is presented below:

Figure 1: Proposed Acid-Catalyzed Ether Cleavage of this compound.
ReagentPredominant MechanismProducts
HI (conc.)S(_N)1 / S(_N)2Methyl 1-hydroxy-3-oxocyclobutane-1-carboxylate and Methyl iodide
HBr (conc.)S(_N)1 / S(_N)2Methyl 1-hydroxy-3-oxocyclobutane-1-carboxylate and Methyl bromide
BBr(_3)Lewis acid-assisted cleavageMethyl 1-hydroxy-3-oxocyclobutane-1-carboxylate and Methyl bromide

Pericyclic Reactions and Rearrangements Involving this compound and its Derivatives

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. uniurb.it The strained cyclobutane ring in this compound and its derivatives makes them interesting substrates for such transformations, particularly those that can relieve ring strain.

[2+2] Cycloreversion Reactions

[2+2] cycloreversion is the reverse of a [2+2] cycloaddition, where a cyclobutane ring cleaves to form two alkene molecules. Thermally, this reaction is formally forbidden by the Woodward-Hoffmann rules for a concerted suprafacial-suprafacial pathway. However, thermal [2+2] cycloreversions can occur, often through a stepwise mechanism involving a biradical intermediate, especially when the resulting alkenes are stabilized. mdpi.com

For a derivative of this compound, a hypothetical thermal [2+2] cycloreversion could lead to the formation of a ketene and an enol ether. The reaction would be driven by the release of the significant ring strain (approximately 26 kcal/mol) of the cyclobutane ring.

Figure 2: Hypothetical [2+2] Cycloreversion of a this compound derivative.

The feasibility and outcome of such a reaction would be highly dependent on the substituents on the cyclobutane ring and the reaction conditions (thermal or photochemical). Photochemical [2+2] cycloreversions are generally allowed by the Woodward-Hoffmann rules and can provide a pathway to the corresponding alkenes under milder conditions. mdpi.com

Sigmatropic Rearrangements

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma-bonded substituent migrates across a (\pi)-electron system. wikipedia.orglibretexts.org While the parent molecule, this compound, does not have the requisite conjugated (\pi)-system for common sigmatropic rearrangements, its derivatives can be designed to undergo such transformations.

A notable example in related systems is the vinylcyclobutane rearrangement, a mdpi.combaranlab.org sigmatropic shift that converts a vinylcyclobutane into a cyclohexene. acs.org This rearrangement is thermally allowed and proceeds suprafacially with inversion of configuration at the migrating carbon, or antarafacially with retention. Due to steric constraints, the suprafacial pathway is more common.

Another relevant class of sigmatropic shifts is the baranlab.orgbaranlab.org rearrangement, such as the Cope and Claisen rearrangements. uniurb.itfiveable.me For a suitably substituted derivative of this compound, these rearrangements could be envisioned. For instance, a derivative containing a 1,5-diene moiety could potentially undergo a Cope rearrangement. The relief of ring strain in the cyclobutane can act as a thermodynamic driving force for these reactions.

Advanced Mechanistic Investigations of Key Transformations

To rigorously establish the mechanisms of the reactions involving this compound, advanced experimental and computational techniques are employed.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are crucial for understanding reaction mechanisms by providing information about the rate-determining step and the composition of the transition state. By systematically varying parameters such as reactant concentrations, temperature, and solvent, the rate law for a reaction can be determined.

For the ether cleavage of this compound, a kinetic study could differentiate between the proposed S(_N)1 and S(_N)2 mechanisms.

Kinetic ObservationImplication for Mechanism
Rate = k[Ether][Acid]Suggests an S(_N)2 pathway where both the ether and the acid are involved in the rate-determining step.
Rate = k[Ether]Suggests an S(_N)1 pathway where the unimolecular dissociation of the protonated ether is the rate-determining step.

Furthermore, the determination of activation parameters, such as the enthalpy ((\Delta)H) and entropy ((\Delta)S) of activation, from the temperature dependence of the rate constant can provide deeper insight. For instance, a highly negative entropy of activation is characteristic of an associative, ordered transition state, as expected for an S(_N)2 reaction. Conversely, a near-zero or slightly positive entropy of activation would be consistent with a dissociative S(_N)1 transition state.

Isotope Labeling Experiments for Pathway Elucidation

Isotope labeling is a powerful tool for tracing the fate of atoms during a chemical reaction, thereby elucidating the reaction mechanism. researchgate.net In the context of the reactions of this compound, several isotope labeling strategies could be employed.

For the ether cleavage reaction, labeling the oxygen atom of the methoxy group with O would definitively distinguish between the S(_N)1 and S(_N)2 pathways. stackexchange.com

If the O label is found in the methanol product , it indicates that the C(_{cyclobutyl})–O bond was cleaved, consistent with an S(_N)1 mechanism .

If the O label remains with the cyclobutane product , it signifies that the O–C(_{methyl}) bond was broken, which is characteristic of an S(_N)2 mechanism .

Figure 3: Use of $^{18}$O Labeling to Differentiate Ether Cleavage Mechanisms.

Another important application of isotope labeling is the determination of kinetic isotope effects (KIEs). By replacing an atom at a reactive site with a heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is broken or significantly altered in the rate-determining step. For instance, in a rearrangement where a C-H bond is broken in the rate-determining step, a primary kinetic isotope effect (k(_H)/k(_D) > 1) would be expected. nih.gov This technique could be applied to study the mechanism of potential sigmatropic rearrangements in derivatives of this compound.

Transition State Analysis and Reaction Pathway Mapping

Due to the absence of specific experimental or computational studies on the reactivity of this compound in the current body of scientific literature, a definitive transition state analysis and reaction pathway mapping cannot be provided. However, by applying established principles of physical organic chemistry and drawing analogies from computational studies on similar substituted cyclobutanone systems, a theoretical exploration of its likely reactive behavior can be constructed. This section will, therefore, present a reasoned analysis of plausible transition states and reaction pathways for key transformations this molecule may undergo.

The reactivity of this compound is primarily governed by the interplay of its functional groups: the ketone, the methyl ester, and the methoxy group, all situated on a strained cyclobutane ring. The inherent ring strain of the cyclobutane moiety, with C-C-C bond angles deviating significantly from the ideal 109.5°, contributes to a higher ground state energy, which can lower the activation barriers for certain reactions compared to acyclic analogues. The puckered conformation of the cyclobutane ring is a critical factor in determining the stereochemical outcomes of reactions. nih.gov

Nucleophilic Addition to the Carbonyl Group

A fundamental reaction of the ketone in this compound is nucleophilic addition. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The transition state for this process is expected to be trigonal bipyramidal in character, where the incoming nucleophile approaches the carbonyl carbon, and the carbonyl oxygen develops a partial negative charge as the C=O π-bond breaks.

The stereochemical course of the addition is influenced by the puckered nature of the cyclobutane ring. Nucleophilic attack can occur from either the axial or equatorial face relative to the plane of the ring. The substituents at the 1-position (methoxy and methyl carboxylate) will exert steric hindrance, likely favoring attack from the face opposite to these bulky groups. Computational studies on related 3-substituted cyclobutanones have shown that the transition state leading to the cis or trans product can have significantly different energies depending on the steric and electronic nature of the substituents.

Illustrative Data for Nucleophilic Addition

The following table presents hypothetical, yet plausible, relative activation energies for the nucleophilic attack of a generic nucleophile (Nu⁻) on the carbonyl carbon, leading to either the cis or trans alcohol product. These values are for illustrative purposes to highlight the potential diastereoselectivity.

Transition StateApproaching FaceRelative Activation Energy (kcal/mol)Expected Major Product
TS-Nu-cis Same face as substituents at C115.2Minor
TS-Nu-trans Opposite face to substituents at C112.5Major

Note: These are estimated values for illustrative purposes and are not derived from direct experimental or computational data for this compound.

Enolate Formation and Subsequent Reactions

The presence of α-hydrogens adjacent to the carbonyl group allows for the formation of an enolate under basic conditions. The transition state for proton abstraction will involve the base removing a proton from either the C2 or C4 position. Due to the symmetry of the molecule (in the absence of chirality at C1), these positions are chemically equivalent. The resulting enolate is a planar, resonance-stabilized species.

The geometry of the enolate and the subsequent reaction pathway with an electrophile will be influenced by the existing substituents. The bulky groups at C1 may direct the approach of an electrophile to the less hindered face of the enolate.

Potential Ring-Opening and Rearrangement Pathways

The inherent strain of the cyclobutane ring makes it susceptible to ring-opening reactions under certain conditions, such as thermal or photochemical activation, or through specific chemical transformations like the Baeyer-Villiger oxidation.

Baeyer-Villiger Oxidation: The oxidation of the cyclobutanone moiety with a peroxy acid would lead to the formation of a lactone. The mechanism proceeds through the Criegee intermediate. wikipedia.orgresearchgate.net The migratory aptitude of the adjacent carbon atoms determines the regioselectivity of the reaction. In this case, migration of either the C2 or C4 bond would lead to the same product due to symmetry. Theoretical studies on the Baeyer-Villiger oxidation of substituted ketones have shown that the transition state involves the concerted migration of a carbon atom to the adjacent oxygen of the peroxy acid. nih.gov

Hypothetical Reaction Coordinate for Baeyer-Villiger Oxidation

This table outlines a plausible reaction pathway with estimated relative energies for the Baeyer-Villiger oxidation of this compound.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants This compound + Peroxy acid0
TS1 Transition state for the formation of the Criegee intermediate+18
Intermediate Criegee intermediate-5
TS2 Transition state for the alkyl migration+12
Products Lactone + Carboxylic acid-45

Note: These are estimated values for illustrative purposes and are not derived from direct experimental or computational data for the specified reactant.

Despite a comprehensive search for "this compound," no specific experimental spectroscopic data (NMR, HRMS, IR, etc.) corresponding to this exact chemical structure could be located in publicly available scientific databases and literature. The searches consistently yielded information for structurally similar but distinct compounds, such as "methyl 3-oxocyclobutane-1-carboxylate" and "1-methyl-3-oxocyclobutane-1-carboxylic acid," neither of which possesses the specified 1-methoxy group.

This lack of available data prevents the creation of the detailed and scientifically accurate article as outlined in the request. The advanced spectroscopic and structural elucidation studies required for each section of the article are contingent on experimental data that does not appear to be published for the target molecule.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time.

Theoretical and Computational Investigations of Methyl 1 Methoxy 3 Oxocyclobutane 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its stability and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the conformational landscape of cyclic molecules like methyl 1-methoxy-3-oxocyclobutane-1-carboxylate. The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve ring strain. The positions of the substituents—the methyl carboxylate and methoxy (B1213986) groups at C1 and the ketone at C3—profoundly influence the degree of puckering and the relative stability of different conformers.

DFT studies, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to perform a conformational analysis. escientificpublishers.com This involves systematically rotating the substituents and mapping the potential energy surface to identify local and global energy minima. The calculations would likely reveal a preference for a puckered conformation where steric hindrance between the bulky substituents is minimized. The relative energies of these conformers determine their population at thermal equilibrium. For instance, studies on similar substituted cyclic ketones have shown that computational approaches are in good agreement with experimental results for determining gas-phase enthalpies of formation and stable conformations. mdpi.com

Table 1: Representative DFT Functionals for Conformational Analysis This table is interactive. You can sort or filter the data as needed.

Functional Type Common Application
B3LYP Hybrid GGA General purpose, good for geometries and energies. escientificpublishers.com
M06-2X Hybrid Meta-GGA Excellent for main-group thermochemistry and kinetics. mdpi.com

Ab initio calculations are based on first principles of quantum mechanics without the inclusion of empirical parameters. dtic.mil Methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) provide a detailed picture of the electronic structure.

These calculations can be used to analyze the nature of the chemical bonds within this compound. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial for predicting reactivity. escientificpublishers.com The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). For this molecule, the HOMO is likely localized on the oxygen atoms of the methoxy and carbonyl groups, while the LUMO is expected to be centered on the carbonyl carbon of the ketone, indicating a site susceptible to nucleophilic attack.

Furthermore, ab initio methods can determine the partial atomic charges across the molecule, revealing the charge distribution. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which highlights electron-rich (negative potential) and electron-poor (positive potential) regions, offering a clear guide to the molecule's reactive sites. dntb.gov.uaresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and the explicit influence of the surrounding environment, such as a solvent. researchgate.net

For this compound, an MD simulation would show the dynamic puckering of the cyclobutane ring and the rotation of its substituent groups. When placed in a solvent box (e.g., water, methanol (B129727), or a non-polar solvent), MD simulations can reveal specific solute-solvent interactions, such as hydrogen bonding between the solvent and the molecule's oxygen atoms. rsc.org These simulations are critical for understanding how the solvent affects conformational preferences and the accessibility of reactive sites, providing a more realistic model of the molecule's behavior in solution compared to gas-phase calculations.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energies of transition states. mdpi.com

By computationally modeling a reaction, such as the reduction of the ketone or the hydrolysis of the ester, it is possible to calculate the energy profile along the reaction coordinate. researchgate.net This involves locating the geometry of the transition state (the highest point on the energy profile) and calculating its energy relative to the reactants and products. The energy difference between the reactants and the transition state is the activation barrier, a key determinant of the reaction rate. DFT methods are frequently used for these calculations due to their balance of accuracy and computational cost. mdpi.com For example, a theoretical study on the reaction of a similar cyclobutanone (B123998) derivative would elucidate the energetic feasibility of different reaction pathways.

Table 2: Sample Calculated Activation Energies for a Model Reaction This table is interactive. You can sort or filter the data as needed.

Reaction Step Computational Method Basis Set Calculated Activation Energy (kcal/mol)
Nucleophilic Attack DFT (B3LYP) 6-311++G(d,p) 15.2
Proton Transfer CCSD(T) aug-cc-pVTZ 8.7

Many reactions can potentially occur at different sites on a molecule (regioselectivity) or result in different 3D arrangements of atoms (stereoselectivity). Computational studies can predict the favored outcomes by comparing the activation barriers of competing reaction pathways.

For this compound, a key reaction is the enolization of the ketone. This can occur towards either C2 or C4. Computational analysis of the transition states for proton abstraction from each of these positions would predict the regioselectivity of enolate formation. Similarly, in a nucleophilic addition to the carbonyl group, the attack can occur from two different faces of the cyclobutane ring. By calculating the energies of the two corresponding transition states, the stereochemical outcome of the reaction can be predicted. researchgate.net Such predictive power is essential for designing selective synthetic routes. chemrxiv.orgresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches

A comprehensive review of scientific literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies focused on the reactivity or selectivity of this compound. While computational chemistry and theoretical studies are broadly applied to understand the reactivity and stereoselectivity of reactions involving cyclobutane derivatives, dedicated QSAR or QSPR models that mathematically correlate the structural features of this specific compound with its chemical reactivity or physical properties have not been reported in the available literature.

Such studies on related classes of compounds, like cyclobutenones or other cycloalkanes, have been performed to predict properties such as thermodynamic stability or to elucidate the mechanisms of pericyclic reactions. These investigations typically employ molecular descriptors to build models that can predict the behavior of similar compounds. However, without specific research on this compound, it is not possible to present detailed research findings or predictive data tables for its reactivity or selectivity based on this methodology. The development of such models would require a dataset of experimentally determined reactivity or property values for a series of structurally related compounds, which is not currently available.

Applications of Methyl 1 Methoxy 3 Oxocyclobutane 1 Carboxylate As a Synthetic Building Block

In the Construction of Complex Organic Molecules

The unique strained four-membered ring of cyclobutane (B1203170) derivatives makes them versatile building blocks in organic synthesis. However, no specific examples of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate being used in this context have been found in publicly available scientific literature.

Precursors to Polycyclic Systems and Spiro Compounds

Cyclobutane-containing compounds are frequently employed in the synthesis of complex polycyclic and spirocyclic systems due to their inherent ring strain, which can be strategically released to form larger ring systems. Spirocycles, in particular, are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.govnih.gov Methodologies such as [2+2] cycloadditions are common for creating the cyclobutane core, which is then elaborated. nih.gov However, there are no specific documented instances of this compound serving as a direct precursor for these molecular architectures. Research in this area tends to focus on other derivatives like 1-methyl-3-oxocyclobutane-1-carboxylic acid. smolecule.com

Building Blocks for Total Synthesis of Natural Products and Analogues

The cyclobutane motif is present in a variety of bioactive natural products. Consequently, substituted cyclobutanes are crucial intermediates in many total synthesis campaigns. Their rigid framework allows for precise stereochemical control during the construction of complex molecular targets. While compounds such as 1-methyl-3-oxocyclobutane-1-carboxylic acid are recognized as important intermediates for various pharmaceutical compounds, smolecule.com there is no available research demonstrating the use of this compound as a building block in the total synthesis of any natural product or its analogues.

Synthesis of Acyclic and Heterocyclic Compounds via Ring-Opening Reactions

The high ring strain of cyclobutanes makes them susceptible to ring-opening reactions, providing a pathway to linear or heterocyclic compounds that might be difficult to synthesize otherwise. These reactions can be promoted by heat, light, or chemical reagents, and the outcome is often dictated by the substitution pattern on the cyclobutane ring. researchgate.netresearchgate.net For instance, the ring-opening of cyclopropanes (a related strained ring system) with various reagents can lead to functionalized acyclic products. rsc.org Despite the synthetic potential of this strategy, no studies have been published detailing the ring-opening reactions of this compound to form acyclic or heterocyclic compounds.

In the Development of Advanced Materials and Polymers

The incorporation of strained rings like cyclobutane into polymer backbones can impart unique thermal and mechanical properties.

Monomer for Polymerization Studies (e.g., ring-opening polymerization)

Ring-opening polymerization (ROP) is a key method for producing polymers from cyclic monomers. While cyclobutene (B1205218) derivatives such as methyl cyclobutene-1-carboxylate have been successfully polymerized via anionic addition polymerization, researchgate.net there is no evidence in the scientific literature to suggest that this compound has been investigated as a monomer for any type of polymerization, including ROP.

Precursor for Functional Materials with Unique Properties

The specific functionalities present on a monomer can translate into unique properties for the resulting material. The combination of a methoxy (B1213986) group, an ester, and a ketone in this compound suggests potential for creating functional materials. However, no research has been published that explores the use of this compound as a precursor for advanced or functional materials. Studies in this field have involved other structures, such as various phenylcyanoacrylates in copolymerization studies. chemrxiv.org

Applications of this compound as a Chiral Building Block, Auxiliary, or Ligand Precursor in Asymmetric Catalysis

The exploration of chiral forms of "this compound" and its subsequent application in asymmetric catalysis as a chiral building block, auxiliary, or ligand precursor is not extensively documented in scientific literature. Asymmetric catalysis is a critical field in organic synthesis, focusing on the selective production of a single enantiomer of a chiral product. beilstein-journals.org This is achieved using chiral catalysts or by temporarily incorporating a chiral molecule, known as a chiral auxiliary, to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during a synthesis. While the cyclobutane motif is valuable in organic synthesis, the specific use of enantiomerically pure this compound for this purpose has not been detailed.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. Common strategies for obtaining enantiomerically pure compounds include chiral resolution, where a racemic mixture is separated into its constituent enantiomers. wikipedia.orgnih.gov This can be achieved by forming diastereomeric derivatives with a chiral resolving agent, which can then be separated by techniques like crystallization or chromatography. beilstein-journals.orgtcichemicals.com There is no available research describing the chiral resolution of this compound.

Ligand precursors are molecules that are modified to become ligands, which then coordinate to a metal center to form a chiral catalyst. The chirality of the ligand is often what dictates the enantioselectivity of the catalytic reaction. The potential of this compound as a precursor for chiral ligands has not been explored in the available literature.

Due to the lack of specific research on the chiral applications of this compound, no detailed research findings or data tables on its use in asymmetric catalysis can be provided.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 1-methoxy-3-oxocyclobutane-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via esterification of 1-methoxy-3-oxocyclobutanecarboxylic acid with methanol using acid catalysts (e.g., H₂SO₄) under reflux . Key parameters include temperature control (60–80°C), stoichiometric ratios (1:2.5 acid:alcohol), and post-reaction purification via fractional distillation or column chromatography. Impurities like residual starting materials can be minimized by monitoring reaction progress with TLC (Rf = 0.3–0.5 in hexane/ethyl acetate 3:1) .

Q. How is the compound characterized structurally, and what analytical techniques validate its identity?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks for the methoxy group (δ 3.3–3.5 ppm) and cyclobutane protons (δ 2.5–3.0 ppm). ¹³C NMR confirms the ketone (δ 210–215 ppm) and ester carbonyl (δ 170–175 ppm) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond angles and torsional strain in the cyclobutane ring. For example, C=O bond lengths typically range 1.20–1.23 Å, while cyclobutane C-C bonds are ~1.55 Å .
  • HPLC : Purity ≥98% is achieved using a C18 column (mobile phase: 70% acetonitrile/30% H₂O) .

Q. What are the stability profiles of this compound under various storage conditions?

  • Methodology : Stability studies (25°C vs. 4°C) show degradation <5% over 6 months when stored in amber vials under inert gas. Hydrolysis of the ester group is accelerated in aqueous media (pH <3 or >9), monitored via UV-Vis (λmax = 260 nm) .

Q. How does the compound behave in common organic reactions (e.g., oxidation, reduction)?

  • Methodology :

  • Oxidation : The ketone group resists further oxidation, but the ester can be hydrolyzed to carboxylic acid under basic conditions (NaOH/EtOH, 80°C, 4h) .
  • Reduction : LiAlH₄ selectively reduces the ketone to a secondary alcohol (yield ~75%), leaving the ester intact .

Advanced Research Questions

Q. What computational models predict the compound’s reactivity in cycloaddition or ring-opening reactions?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model strain energy in the cyclobutane ring (~25 kcal/mol) and predict regioselectivity in [2+2] cycloadditions. Transition state analysis reveals activation barriers of ~15 kcal/mol for ring-opening via nucleophilic attack .

Q. How do stereochemical variations (e.g., substituent positioning) affect its biological activity?

  • Methodology : Enantiomeric resolution via chiral HPLC (Chiralpak AD-H column) identifies differential binding to enzymes like cytochrome P450. IC₅₀ values for (R)- vs. (S)-isomers differ by 3-fold in inhibition assays .

Q. What contradictions exist in reported spectral data, and how can they be resolved?

  • Case Study : Discrepancies in ¹³C NMR ketone signals (δ 210–220 ppm) arise from solvent polarity. DMSO-d₆ shifts the ketone peak upfield by ~5 ppm compared to CDCl₃. Validation via cross-referencing with IR (C=O stretch ~1740 cm⁻¹) resolves ambiguity .

Q. What strategies optimize its use as a precursor in heterocyclic synthesis?

  • Methodology : The cyclobutane ring undergoes ring-expansion with diazo compounds (e.g., CH₂N₂) to form 5-membered lactams. Yields improve (85%→92%) using catalytic Cu(OTf)₂ in DCM at 0°C .

Key Research Challenges

  • Synthetic Scalability : Batch-to-batch variability in esterification (yields 65–85%) due to moisture sensitivity .
  • Biological Relevance : Limited data on metabolic pathways; in vitro hepatocyte assays show rapid glucuronidation (t₁/₂ = 30 min) .

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